3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}propanoic acid
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Overview
Description
3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}propanoic acid is a synthetic compound that has garnered significant interest in various scientific domains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}propanoic acid typically involves multi-step organic synthesis. Key reaction conditions may include:
Starting materials: The synthesis often begins with the preparation of 2,6-dioxopiperidine and 1,3-dioxo-2,3-dihydro-1H-isoindole derivatives.
Coupling reactions: These intermediates are coupled under controlled conditions using reagents such as base catalysts and solvents.
Thiol addition: The addition of thiol groups to the coupled intermediate forms the propanoic acid derivative.
Purification: The final product is purified using methods like recrystallization or chromatography.
Industrial Production Methods
Scaling up to industrial production requires optimization of reaction conditions to ensure high yield and purity. This may involve continuous flow chemistry techniques, enhanced mixing, and temperature control to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}propanoic acid undergoes various types of reactions:
Oxidation: Oxidative cleavage can alter the functional groups.
Reduction: Reduction reactions can modify the isoindole and piperidine rings.
Substitution: Nucleophilic substitution can introduce other functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or potassium permanganate for oxidative reactions.
Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction processes.
Substitution reagents: Alkyl halides or sulfonyl chlorides under basic conditions.
Major Products
These reactions can yield products like modified propanoic acid derivatives, enhancing the functional diversity of the original compound for further applications.
Scientific Research Applications
Chemistry
This compound serves as a precursor in the synthesis of more complex molecules, offering pathways for creating novel pharmaceuticals and polymers.
Biology
In biological research, it is used to study enzyme interactions and protein modifications, providing insights into biochemical pathways and cellular functions.
Medicine
Potential therapeutic applications include its use as a scaffold for designing drugs targeting specific receptors or enzymes involved in diseases.
Industry
Industrially, it is used in the manufacture of advanced materials with unique mechanical and chemical properties, suitable for high-performance applications.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its structure allows it to bind to active sites or allosteric sites, modulating the function of these biological molecules and altering cellular pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Used in diabetes treatment, with distinct structural features.
Piperidine derivatives: Diverse applications in pharmacology, differing in their functional groups.
Isoindole compounds: Used in various medicinal chemistries, each with unique substituents.
Uniqueness
3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}propanoic acid stands out due to its dual functional groups from both piperidine and isoindole rings, offering a versatile scaffold for modifications, enhancing its utility in various scientific and industrial applications.
Hope this deep dive into the compound’s characteristics and applications was fascinating for you!
Properties
CAS No. |
2763755-19-5 |
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Molecular Formula |
C16H14N2O6S |
Molecular Weight |
362.4 |
Purity |
95 |
Origin of Product |
United States |
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